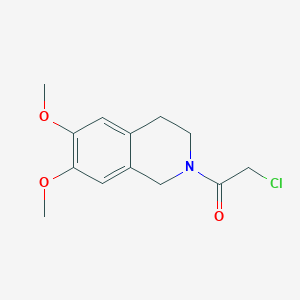

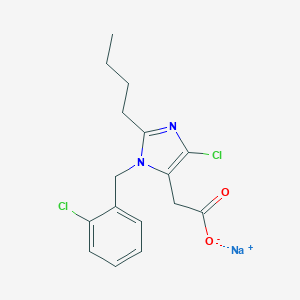

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

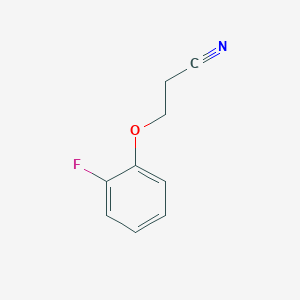

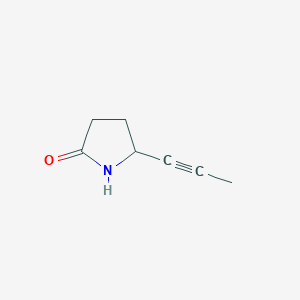

“2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound. It contains a tetrahydroisoquinoline backbone, which is a type of isoquinoline. Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements) and are often used in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, chloroacetyl chloride, a component of this compound, is a colorless to light yellow liquid that reacts rapidly with water .科学的研究の応用

Antimicrobial Agent Development

This compound serves as a precursor in synthesizing derivatives with potential antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against bacterial and fungal species, which could lead to the development of new antimicrobial agents to combat drug-resistant pathogens .

Antiproliferative Agent Synthesis

The molecular structure of this compound allows for the creation of derivatives that show promise as antiproliferative agents. These derivatives could be used in the treatment of various cancers, as they have been found to inhibit the growth of cancer cell lines such as human breast adenocarcinoma (MCF7) .

Heterocyclic Compound Synthesis

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is an intermediate in synthesizing heterocyclic compounds. These compounds are crucial in medicinal chemistry for their diverse biological activities, including anti-tumor properties.

Molecular Docking Studies

The compound and its derivatives can be used in molecular docking studies to understand the binding modes of potential pharmaceuticals. This is essential for rational drug design, allowing researchers to predict how drugs will interact with their targets .

Fluorescent Molecule Stabilization

Modifications with chloroacetyl groups, like those in this compound, have been studied for their ability to retain fluorescent molecules within cells. This has applications in antigen-specific cell staining, which is important for various biological and medical research applications .

Synthesis of Functionalized Pyrazoles

The compound is crucial in synthesizing functionalized pyrazoles, which are of interest due to their pharmaceutical properties. These compounds have been explored for their potential use in creating new drugs with various therapeutic effects.

作用機序

Mode of Action

Based on its chemical structure, it may interact with its targets through covalent bonding, given the presence of a chloroacetyl group .

Biochemical Pathways

Without knowledge of its specific targets, it’s challenging to predict the exact pathways this compound might influence .

Pharmacokinetics

Based on its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .

Safety and Hazards

特性

IUPAC Name |

2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGBPOMQWRELV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406704 |

Source

|

| Record name | 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

111631-72-2 |

Source

|

| Record name | 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the non-planar structure of the N-containing ring in 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

A1: The abstract mentions that the N-containing ring in 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline adopts a flattened boat conformation rather than being planar []. This non-planar structure can have implications for the compound's overall shape and its ability to interact with other molecules, such as potential drug targets. This information is valuable for understanding structure-activity relationships and designing analogs with potentially enhanced properties.

Q2: How do intermolecular interactions contribute to the stability of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in its solid state?

A2: The research highlights the presence of intermolecular C—H⋯O hydrogen bonds in the crystal structure of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline []. These hydrogen bonds act as attractive forces between adjacent molecules, contributing to the overall stability of the crystal lattice. Understanding these interactions can be beneficial for designing crystallization processes or developing formulations with improved solid-state properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

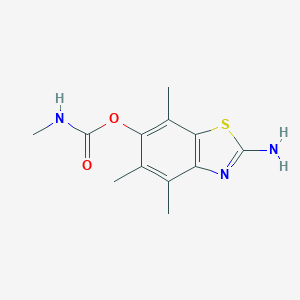

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

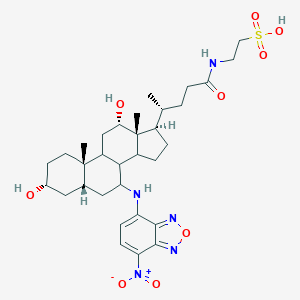

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)